Modulated Phenol Acidity (pKa) by Ortho-Fluorine Substitution
The 3-fluoro substituent exerts a strong electron-withdrawing inductive effect (-I) on the para-hydroxyl group, significantly lowering its pKa relative to the non-fluorinated parent [1]. This altered acidity is a critical parameter affecting the compound's ionization state, solubility, and binding affinity at physiological pH. The predicted pKa for 4-(aminomethyl)-3-fluorophenol is 7.98 ± 0.31 , which is markedly lower than the pKa of ~10.2 for unsubstituted phenol [1].
| Evidence Dimension | Acid Dissociation Constant (pKa) of Phenolic Hydroxyl Group |
|---|---|
| Target Compound Data | pKa = 7.98 ± 0.31 (Predicted) |
| Comparator Or Baseline | Phenol (unsubstituted): pKa ≈ 10.2 |
| Quantified Difference | A decrease of >2 log units (more acidic) |
| Conditions | Theoretical prediction; 25°C, aqueous solution |
Why This Matters
A lower pKa indicates that the compound is a stronger acid, existing to a greater extent in its ionized (phenolate) form at physiological pH, which directly impacts its solubility, membrane permeability, and potential for ionic interactions with biological targets.
- [1] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. View Source
